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molecular formula C12H14N4<br>(NH2)2C6H3C6H3(NH2)2<br>C12H14N4 B165653 3,3'-Diaminobenzidine CAS No. 91-95-2

3,3'-Diaminobenzidine

Cat. No. B165653
M. Wt: 214.27 g/mol
InChI Key: HSTOKWSFWGCZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601873B2

Procedure details

A method according to Patent Document 2 is known as a method directly utilizing a benzidine skeleton. 3,3′-Dichlorobenzidine is treated with ammonia in the presence of a copper catalyst at high temperature (150 to 250° C.) and high pressure (1 to 10 MPa) to yield 3,3′,4,4′-tetraaminobiphenyl (Patent Document 2, Scheme 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]2[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=2)[CH:7]=[CH:6][C:4]([NH2:5])=[CH:3][CH:2]=1.ClC1C=C(C2C=CC(N)=C(Cl)C=2)C=CC=1[NH2:22].[NH3:31]>[Cu]>[NH2:31][C:10]1[CH:9]=[C:8]([C:1]2[CH:2]=[CH:3][C:4]([NH2:5])=[C:6]([NH2:22])[CH:7]=2)[CH:14]=[CH:13][C:11]=1[NH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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